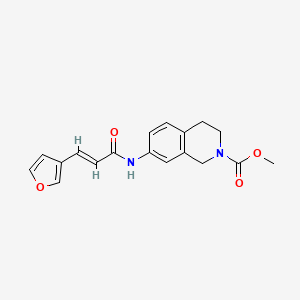

![molecular formula C6H11Cl2N3O B2930188 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride CAS No. 2138528-81-9](/img/structure/B2930188.png)

4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring fused with an oxazole ring. The aim of

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Diastereoselective Synthesis : This compound is used in the diastereoselective construction of tetrahydropyridine fused bicyclic structures, important in organic chemistry for creating diverse heterocyclic products (Wan et al., 2014).

Reactivity with Arylhydrazono-malononitriles : It reacts with arylhydrazono-malononitriles for subsequent cyclization reactions, leading to the formation of various heterocyclic compounds (Schäfer et al., 1991).

Solution-Phase Synthesis : It's involved in solution-phase parallel synthesis, forming 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, demonstrating its utility in creating libraries of diverse compounds (Baindur et al., 2003).

Molecular Structure and Density Functional Theory Study

Molecular Structure Analysis : Its molecular and crystal structures have been analyzed, providing insights into the conformation and interactions of the compound in different environments (Dolzhenko et al., 2011).

Density Functional Theory (DFT) Studies : DFT studies are conducted to understand the regioselectivity of ring closure in the synthesis of its derivatives, aiding in predicting reaction outcomes and structural assignments (Mozafari et al., 2016).

Biological Activity

Insecticidal and Fungicidal Activity : Certain derivatives of this compound show moderate to weak insecticidal and fungicidal activities, highlighting its potential in agricultural and pest control applications (Chen & Shi, 2008).

Antimicrobial Activity : Synthesis of chromone-linked derivatives of this compound has been shown to exhibit antimicrobial activity, suggesting its use in developing new antimicrobial agents (Ali & Ibrahim, 2010).

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-3-amine dihydrochloride is the GABA (gamma-aminobutyric acid) system . This compound acts as an agonist at this receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound interacts with its target, the GABA system, in a seemingly different way from benzodiazepines and other sedatives . It has been found to be a weak GABA agonist , meaning it binds to the GABA receptors and mimics the function of GABA, leading to an increase in the inhibitory effects of GABA on neuronal firing .

Biochemical Pathways

The compound affects the GABAergic pathway, enhancing the inhibition of neuronal firing . This results in an overall decrease in neuronal excitability, contributing to its potential effects as a sleep aid .

Pharmacokinetics

It has been suggested that it may penetrate the blood-brain barrier (bbb) very easily . This is important for its bioavailability and ability to exert its effects in the central nervous system.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the enhancement of GABA-mediated inhibitory neurotransmission . This can lead to effects such as increased deep sleep .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPVOQTTWHHTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(ON=C21)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2930106.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)

![N-[2-(4-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2930113.png)

![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)